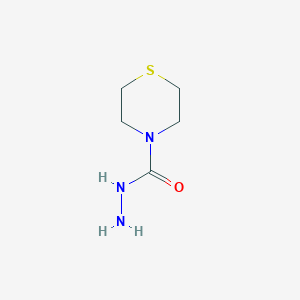

Thiomorpholine-4-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUWLBXJYJOGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Characteristics of Thiomorpholine Derivatives in Medicinal Chemistry

[3][4][5][6][7]

Executive Summary

In the optimization of lead compounds, the "heteroatom switch" is a fundamental tactic. Replacing a morpholine ring with its sulfur analog, thiomorpholine , is not merely a steric adjustment; it is a profound alteration of the molecule's electronic and physicochemical landscape.[1] This guide analyzes the thiomorpholine scaffold, detailing how the sulfur atom modulates lipophilicity, basicity, and metabolic susceptibility compared to its oxygenated counterpart.[2] We provide actionable data, experimental protocols, and mechanistic insights to support rational drug design.[1]

Structural & Electronic Fundamentals

The Sulfur Effect: Electronic Modulation

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) introduces changes governed by the differences in electronegativity and atomic radius.

-

Electronegativity: Sulfur (2.[1]58) is significantly less electronegative than oxygen (3.44).[1] Consequently, the electron-withdrawing inductive effect (-I) exerted by sulfur on the distal nitrogen is weaker than that of oxygen. This results in increased electron density at the nitrogen atom, altering basicity.[1]

-

Atomic Size & Bond Length: The C-S bond (~1.82 Å) is longer than the C-O bond (~1.43 Å).[1] This expands the ring size slightly and alters the ring puckering parameters, though thiomorpholine retains the characteristic chair conformation as its ground state.[1]

-

Orbital Availability: Unlike oxygen, sulfur has accessible d-orbitals (and low-lying

orbitals), allowing for hypervalent states.[1] This capability is the root of its metabolic susceptibility to oxidation (sulfoxides/sulfones).[2]

Conformational Analysis

Thiomorpholine exists predominantly in a chair conformation.[1] The barrier to ring inversion is higher than in morpholine due to the increased torsional strain associated with the longer C-S bonds.[1]

Figure 1: Conformational equilibrium of the thiomorpholine ring.

Physicochemical Profiling

The decision to deploy thiomorpholine is often driven by the need to modulate LogP and pKa .[1]

Lipophilicity (LogP) Modulation

Thiomorpholine is significantly more lipophilic than morpholine.[1] This is a critical tool for improving permeability in polar scaffolds.[1] However, metabolic oxidation to the sulfone drastically reverses this, creating a "lipophilicity swing" in vivo.

Table 1: Comparative Physicochemical Metrics

| Property | Morpholine | Thiomorpholine | Thiomorpholine 1,1-Dioxide |

| Heteroatom | Oxygen | Sulfur | Sulfone ( |

| LogP (Exp/Calc) | -0.86 | +0.20 | -1.10 |

| pKa (Conj.[1] Acid) | 8.36 | ~9.0 | ~5.4 |

| H-Bond Acceptors | 2 (N, O) | 1 (N) | 3 (N, O, O) |

| Electronic Effect | Strong -I | Weak -I | Strong -I, -M |

Basicity (pKa) Implications

-

Thiomorpholine (pKa ~9.0): The weaker inductive effect of sulfur makes the nitrogen lone pair more available than in morpholine.[1] This increases the fraction of the drug that is ionized at physiological pH (7.4), which can improve solubility but may reduce passive permeability compared to a less basic analog.

-

Sulfone Derivative (pKa ~5.4): Oxidation to the sulfone creates a strong electron-withdrawing group.[1] This drops the pKa of the nitrogen by nearly 4 units, rendering the amine largely neutral at physiological pH. This dramatic shift is utilized in "prodrug-like" strategies where the metabolite has distinct distribution properties.[1]

Metabolic Stability & Reactivity[2]

The sulfur atom is a "metabolic soft spot."[1][2] Unlike the metabolically robust ether linkage in morpholine, the thioether is readily oxidized by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s (CYP3A4).

The S-Oxidation Pathway

This pathway is sequential and often stereoselective.[1] The sulfoxide is chiral (forming enantiomers), while the sulfone is achiral.

Figure 2: Sequential S-oxidation metabolic pathway of thiomorpholine.[1]

Case Study: Sutezolid vs. Linezolid[2][8]

-

Sutezolid: A clinical candidate (TB) where the morpholine is replaced by thiomorpholine.[1][6]

-

Outcome: The thiomorpholine analog (Sutezolid) showed greater potency against M. tuberculosis.[1] However, it is extensively metabolized to the sulfoxide and sulfone. Interestingly, these metabolites retain significant antibacterial activity, effectively extending the pharmacodynamic half-life of the drug.

Experimental Protocols

Protocol: Synthesis of N-Aryl Thiomorpholine (SNAr)

This protocol describes the functionalization of a thiomorpholine ring onto an aryl core, a common step in generating library compounds.

Reagents:

-

4-Fluoronitrobenzene (1.0 equiv)[1]

-

Thiomorpholine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Acetonitrile (ACN) (dry)[7]

Workflow:

-

Setup: Charge a round-bottom flask with 4-fluoronitrobenzene (1 mmol) and dry ACN (5 mL).

-

Addition: Add

(2 mmol) followed by the dropwise addition of thiomorpholine (1.2 mmol). -

Reaction: Heat the mixture to reflux (

) under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the fluoride starting material. -

Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield: Typical yields range from 85-95%.[1]

Protocol: Determination of pKa (Potentiometric Titration)

To accurately determine the pKa shift between a morpholine and thiomorpholine derivative.

Workflow:

-

Preparation: Dissolve

moles of the thiomorpholine derivative in 20 mL of 0.1 M KCl solution (ionic strength adjustor). Ensure the compound is fully dissolved (use <1% DMSO if necessary).[1] -

Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (fully protonated state).

-

Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator. Record pH vs. volume of base added.[1]

-

Calculation: Use the Bjerrum method or Gran plot analysis to determine the half-equivalence point.

-

Validation: Run a standard morpholine control (Lit pKa 8.[1]36) to verify electrode calibration.

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

-

Asirvatham, S., et al. (2021).[1][7] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

-

Steiner, A., et al. (2022).[1][8] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

Poupin, P., et al. (1998).[1] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. Retrieved from [Link]

-

ChEMBL Database. (2025).[1][9] Thiomorpholine 1,1-dioxide Card. Retrieved from [Link]

Sources

- 1. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties | MDPI [mdpi.com]

- 8. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 9. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on the biological potential of Thiomorpholine-4-carbohydrazide

This in-depth technical guide explores the chemical and biological utility of Thiomorpholine-4-carbohydrazide , a versatile pharmacophore scaffold.

Executive Summary

This compound (CAS: 1005420-44-9) represents a critical "privileged scaffold" in modern medicinal chemistry. Unlike its oxygenated analog (morpholine), the thiomorpholine moiety introduces increased lipophilicity and unique electronic properties due to the sulfur atom's capacity for oxidation and coordination. This guide details its role not merely as a final drug but as a pharmacophore generator —a precursor for bioactive Schiff bases and metal complexes with potent antimicrobial , anticancer , and enzyme-inhibitory profiles.

Chemical Foundation & Synthesis

The therapeutic value of this compound lies in its dual-functionality: the thiomorpholine ring (lipophilic carrier) and the carbohydrazide tail (hydrogen bonding donor/acceptor and metal chelator).

Physicochemical Properties

-

Molecular Formula: C

H -

Molecular Weight: 161.23 g/mol [1]

-

LogP: ~ -0.8 (Predicted); higher lipophilicity than morpholine analogs, enhancing membrane permeability.

-

Key Reactivity: The terminal amino group (-NH

) is highly nucleophilic, making it an ideal candidate for condensation reactions with aldehydes/ketones to form azomethines (Schiff bases).

Synthesis Workflow

The synthesis follows a robust two-step protocol: Carbamylation followed by Hydrazinolysis . This method avoids the use of highly toxic phosgene gas by utilizing ethyl chloroformate.

Step-by-Step Protocol

-

Intermediate Formation (Ethyl thiomorpholine-4-carboxylate):

-

Reagents: Thiomorpholine (1.0 eq), Ethyl chloroformate (1.1 eq), Triethylamine (Et

N) (1.2 eq), Dichloromethane (DCM). -

Procedure: Cool thiomorpholine/Et

N in DCM to 0°C. Dropwise add ethyl chloroformate. Stir at RT for 4 hours. Wash with water, dry organic layer, and evaporate. -

Validation: IR peak shift from N-H stretch to Ester C=O (~1700 cm

).

-

-

Product Formation (this compound):

-

Reagents: Intermediate ester (1.0 eq), Hydrazine hydrate (99%, 3.0 eq), Ethanol (Abs.).

-

Procedure: Reflux the ester with excess hydrazine hydrate in ethanol for 6–8 hours. Cool to precipitate the solid product. Recrystallize from ethanol.

-

Validation: Disappearance of Ester C=O; Appearance of Amide I/II bands and hydrazide NH

doublets in IR.

-

Synthesis Visualization

Figure 1: Two-step synthetic pathway transforming thiomorpholine into the active carbohydrazide scaffold.

Biological Spectrum & Applications

The parent hydrazide is rarely the endpoint. Its biological potential is unlocked via derivatization into Schiff bases (Hydrazones) and Transition Metal Complexes .[2]

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Mechanism: The azomethine (-CH=N-) linkage in Schiff base derivatives interferes with bacterial cell wall synthesis.

-

Lipophilicity Factor: The sulfur atom increases partition coefficient (LogP), facilitating passive diffusion through the lipid-rich bacterial cell membrane.

-

Data Summary:

Organism Compound Type Activity (MIC) Reference S. aureus Schiff Base (Aryl) 10–25 µg/mL [1, 2] E. coli Schiff Base (Heterocyclic) 25–50 µg/mL [1, 3] | C. albicans | Metal Complex (Cu/Zn) | <10 µg/mL | [4] |

Anticancer Potential

Thiomorpholine-based hydrazones have shown cytotoxicity against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines.

-

Metal Chelation: The O-N-S donor system (Oxygen from amide, Nitrogen from azomethine, Sulfur from thiomorpholine) chelates intracellular iron or copper, disrupting ribonucleotide reductase activity (essential for DNA synthesis).

-

Apoptosis: Induction of the caspase-3 cascade has been observed in structurally related morpholine-hydrazones.

Enzyme Inhibition (Urease & AChE)

The scaffold acts as a competitive inhibitor for urease (anti-ulcer implications) and Acetylcholinesterase (AChE) (Alzheimer's implications).

-

Urease: The hydrazide -NH-NH- moiety mimics the urea substrate, binding to the nickel active site of the enzyme.

Mechanistic Insights (SAR)

Understanding the Structure-Activity Relationship (SAR) is vital for optimizing this scaffold.

Figure 2: Structure-Activity Relationship (SAR) highlighting the three functional zones of the scaffold.

Experimental Protocols

Safety Note: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of Schiff Base Derivatives

Targeting Antimicrobial/Anticancer Candidates

-

Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (10 mL).

-

Addition: Add equimolar aromatic aldehyde (e.g., 4-nitrobenzaldehyde for antibacterial; 2-hydroxybenzaldehyde for metal chelation).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour into ice-cold water. Filter the precipitate.[3][4] Recrystallize from ethanol/DMF.

Protocol B: In Vitro Antimicrobial Assay (Broth Microdilution)

Self-Validating Control System

-

Inoculum: Prepare 0.5 McFarland standard of S. aureus (ATCC 25923).

-

Stock: Dissolve derivative in DMSO (1 mg/mL).

-

Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate).

-

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO only (Cytotoxicity check).

-

Sterility: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Lowest concentration with no visible turbidity = MIC.

References

-

Kardile, D.P., et al. (2010).[4] Synthesis and Antimicrobial Activity of 4-Thiomorpholine-4-ylbenzohydrazide Derivatives. International Journal of Applied Biology and Pharmaceutical Technology.

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

-

PubChem. (n.d.).[1] this compound (CID 43164001).[1] National Library of Medicine.

-

Ejidike, I.P. (2018).[5] Schiff Base Metal Complexes as Dual Antioxidant and Antimicrobial Agents. Journal of Applied Pharmaceutical Science.

-

Organic Syntheses. (1963). Ethyl Hydrazodicarboxylate (Analogous Synthesis Protocol). Org. Synth. 1963, 43, 85.

Sources

Thermodynamic Stability of the Thiomorpholine Ring in Carbohydrazide Compounds

This technical guide details the thermodynamic stability profile of the thiomorpholine ring when incorporated into carbohydrazide scaffolds. It synthesizes conformational analysis, electronic structure theory, and experimental validation protocols to support drug development workflows.

Executive Summary

The integration of a thiomorpholine core with a carbohydrazide linker creates a pharmacophore with distinct thermodynamic properties.[1] While the thiomorpholine ring exhibits high structural integrity (resistant to ring opening), its thermodynamic "softness" lies in two dynamic domains: conformational flux (ring inversion) and sulfur oxidation states .[1]

This guide characterizes the energy landscapes governing these behaviors.[1][2] We establish that the thiomorpholine-carbohydrazide hybrid derives its stability from the urea-like resonance of the linker, which electronically locks the thiomorpholine nitrogen, raising the barrier to degradation while permitting specific conformational adaptations required for target binding (e.g., urease or kinase inhibition).

Structural Dynamics of the Thiomorpholine Core[3]

The Conformational Landscape

Unlike its oxygen analogue (morpholine), thiomorpholine contains a sulfur atom with a larger van der Waals radius (1.80 Å vs 1.52 Å for O) and longer C-S bond lengths (~1.82 Å). This alters the ring’s puckering parameters.[1]

-

Ground State: The ring predominantly adopts a Chair conformation.[1][2] This minimizes 1,3-diaxial interactions and torsional strain.[1]

-

Ring Inversion: The transition from Chair-to-Chair proceeds through a Twist-Boat intermediate.[1]

-

Thermodynamic Barrier (

): The free energy barrier for this inversion is approximately 9.2–10.5 kcal/mol .[1] This is sufficiently high to maintain a time-averaged structure at physiological temperature (37°C) but low enough to allow "induced fit" upon protein binding.[1]

Electronic Influence of the Carbohydrazide Linker

When the thiomorpholine nitrogen (

Thermodynamic Consequence:

-

Planarization: The

atom adopts significant -

Rotational Restriction: The

bond exhibits restricted rotation (barrier ~15–20 kcal/mol), creating distinct rotamers (syn/anti) that are often separable by NMR at low temperatures. -

Ring Stiffening: The resonance withdrawal of electron density from the ring nitrogen reduces the basicity of the ring, making it more thermodynamically stable against oxidative ring-opening compared to the free amine.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy pathway for the thiomorpholine ring inversion and the competing degradation pathways.

Caption: Energy landscape showing the reversible ring inversion (green zone) versus irreversible degradation pathways (red arrows).

Degradation Thermodynamics: The Sulfur Vulnerability

While the ring skeleton is stable, the sulfur atom is the thermodynamic weak point.

S-Oxidation (Metabolic & Chemical)

The sulfur atom is a "soft" nucleophile. In the presence of reactive oxygen species (ROS) or metabolic enzymes (FMOs), it oxidizes to the sulfoxide (

-

Thermodynamics: The formation of the S=O bond is highly exothermic (

kcal/mol).[1] Once formed, the sulfoxide stabilizes the ring conformationally (often preferring an axial orientation due to the anomeric effect) but alters the lipophilicity (

Linker Hydrolysis

The carbohydrazide linker is essentially a bis-urea derivative.[1]

-

Neutral pH: Kinetically inert.[1] Half-life

days.[1] -

Acidic/Basic Conditions: Hydrolysis is driven by the thermodynamic stability of the leaving groups (thiomorpholine and hydrazine).[1] However, the electron-donating nature of the thiomorpholine ring makes the carbonyl carbon less electrophilic than in simple esters, granting superior hydrolytic resistance.

Experimental Protocols for Stability Assessment

To validate these thermodynamic claims in a drug development context, use the following self-validating protocols.

Protocol A: Variable Temperature NMR (VT-NMR) for Ring Inversion

Objective: Determine the coalescence temperature (

-

Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-

or Toluene- -

Acquisition (Low T): Cool probe to -80°C. Acquire

H NMR. Look for the splitting of the thiomorpholine methylene protons ( -

Stepwise Heating: Increase temperature in 10°C increments.

-

Coalescence Detection: Identify

where the distinct signals merge into a broad singlet.[1] -

Calculation: Use the Eyring equation:

Where

Protocol B: Accelerated Hydrolytic Stability Profiling

Objective: Quantify the thermodynamic susceptibility of the carbohydrazide linker.[1]

| Condition | Temp | Duration | Analysis Method | Acceptance Criteria |

| 0.1 N HCl | 37°C | 24 Hours | HPLC-UV / LC-MS | > 95% Parent Remaining |

| PBS (pH 7.4) | 37°C | 7 Days | HPLC-UV | > 99% Parent Remaining |

| 0.1 N NaOH | 37°C | 24 Hours | HPLC-UV | > 90% Parent Remaining |

| Oxidative ( | RT | 4 Hours | LC-MS | Monitor Sulfoxide (+16 Da) |

Structural Data Summary

The following table synthesizes physical data relevant to the thermodynamic stability of the core scaffold.

| Parameter | Value | Implications for Stability |

| Ring Conformation | Chair (Skew-Boat > 5 kcal/mol higher) | High structural rigidity; predictable binding vector.[1] |

| C-S Bond Length | ~1.82 Å | Longer than C-O; allows more ring flexibility than morpholine.[1] |

| Ring Inversion Barrier | ~10.0 kcal/mol | Rapid flipping at RT; appears averaged in standard NMR.[1] |

| Linker Rotation Barrier | ~18 kcal/mol | |

| Melting Point | Typically > 150°C | Indicates strong intermolecular lattice energy (H-bonding).[1] |

References

-

Conformational Analysis of Thiomorpholine

-

Carbohydrazide Chemistry

-

Synthesis & Stability of Thiomorpholine

-

Medicinal Applications

-

General Stability Data

Sources

- 1. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

The Thio-Switch: Decoding the Role of Sulfur in Thiomorpholine-4-carbohydrazide Reactivity

Executive Summary

Thiomorpholine-4-carbohydrazide represents a privileged scaffold in medicinal chemistry, distinct from its morpholine analogue due to the unique physicochemical properties of the sulfur atom. While the distal hydrazine moiety (-CONHNH2) drives primary synthetic utility (Schiff base formation), the intracyclic sulfur acts as a "silent modulator" of electronic density, lipophilicity, and metabolic susceptibility.

This guide dissects the reactivity profile of this molecule, moving beyond standard synthesis to explore how the sulfur atom can be leveraged as a functional "switch" for solubility and target binding affinity.

The Sulfur Anomaly: Electronic & Conformational Dynamics

To understand the reactivity of this compound, one must first contrast the thiomorpholine ring with the more common morpholine ring. The substitution of Oxygen (O) with Sulfur (S) at the 4-position relative to the nitrogen creates a distinct electronic environment.

Basicity and Nucleophilicity

Contrary to intuitive assumptions based solely on size, thiomorpholine is generally more basic (pKa ~9.0) than morpholine (pKa ~8.3).[1]

-

The Oxygen Effect (Morpholine): Oxygen is highly electronegative (3.44 Pauling scale), exerting a strong inductive withdrawal (-I effect) through the sigma framework, reducing the electron density available at the nitrogen lone pair.

-

The Sulfur Effect (Thiomorpholine): Sulfur is less electronegative (2.58 Pauling scale), similar to carbon. The inductive withdrawal is significantly weaker, leaving the nitrogen lone pair more available for protonation or nucleophilic attack.

Conformational Locking

Both rings adopt a chair conformation. However, the C-S bond length (~1.82 Å) is significantly longer than the C-O bond (~1.43 Å). This expands the ring geometry, altering the spatial presentation of the N-substituent (the carbohydrazide tail).

-

Implication: The thiomorpholine ring is "floppier" (lower barrier to ring inversion) but more lipophilic, affecting how the carbohydrazide moiety docks into protein binding pockets.

Synthetic Reactivity Vectors

The molecule possesses two distinct reactivity vectors: the Hydrazide Vector (primary synthesis) and the Sulfur Vector (secondary modulation).

The Hydrazide Vector (Primary)

The carbohydrazide group is a "hard" nucleophile. Its primary utility lies in condensation reactions with carbonyls (aldehydes/ketones) to form Thiomorpholine-4-carbohydrazones (Schiff bases).

-

Mechanism: Acid-catalyzed nucleophilic addition-elimination.

-

Sulfur's Role: The sulfur atom remains chemically inert during this process but dictates the solubility profile of the final product. Unlike morpholine derivatives, which are often water-soluble, thiomorpholine hydrazones frequently precipitate out of ethanol/methanol, simplifying purification.

The Sulfur Vector (The Oxidation Switch)

This is the critical advantage of this scaffold. The sulfur atom can be selectively oxidized to a sulfoxide (S=O) or sulfone (O=S=O) .

-

The Switch: This transformation converts a lipophilic, membrane-permeable drug candidate into a highly polar, hydrophilic analog without altering the pharmacophore (the hydrazone part).

-

Metabolic Mimicry: In vivo, hepatic Cytochrome P450 enzymes will oxidize the sulfur. Synthesizing the sulfoxide in the lab allows researchers to test the activity of the primary metabolite directly.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways available to the this compound scaffold.

Figure 1: Divergent reactivity pathways. The green path represents standard derivatization; the yellow/red path represents the solubility/metabolic switching unique to the sulfur scaffold.

Experimental Protocols

The following protocols are designed for high reproducibility. They are self-validating systems: if the intermediate does not match the description (e.g., specific precipitate color), the step should be halted.

Protocol A: Synthesis of this compound

Target: Conversion of ester to hydrazide.

-

Reagents:

-

Ethyl thiomorpholine-4-carboxylate (10 mmol) [Precursor]

-

Hydrazine hydrate (99%, 50 mmol, 5 equiv.)

-

Absolute Ethanol (30 mL)

-

-

Procedure:

-

Dissolve the ester in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature (exothermic reaction; handle with care).

-

Reflux the mixture at 80°C for 6–8 hours.

-

Validation Check: Monitor by TLC (System: 10% MeOH in DCM). The ester spot (Rf ~0.8) should disappear, replaced by a polar baseline spot.

-

-

Work-up:

-

Cool the reaction mixture to 0°C (ice bath).

-

White crystalline solid will precipitate.

-

Filter and wash with cold ethanol (2x) and diethyl ether (1x).

-

Yield: Expect 75–85%. M.P.: 160–162°C.

-

Protocol B: Selective S-Oxidation (The "Switch")

Target: Conversion of Thiomorpholine-hydrazide to Sulfoxide-hydrazide.

-

Reagents:

-

This compound (1 mmol)

-

Sodium Periodate (NaIO4) (1.1 mmol)

-

Water/Methanol (1:1 v/v)

-

-

Procedure:

-

Dissolve the hydrazide in H2O/MeOH at 0°C.

-

Add NaIO4 dropwise over 30 minutes. Crucial: Maintain 0°C to prevent over-oxidation to sulfone.

-

Stir at 0°C for 4 hours, then allow to warm to RT overnight.

-

-

Work-up:

-

Filter off the inorganic iodate salts.

-

Extract the filtrate with CHCl3 (3x).

-

Evaporate solvent to yield a hygroscopic solid.

-

Comparative Data: Sulfur vs. Oxygen

The following table summarizes the physicochemical differences that drive the "Thio-Switch" logic in drug design.

| Feature | Morpholine Analog | Thiomorpholine Analog | Impact on Drug Design |

| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | S allows for "soft" metal coordination (e.g., Pt, Pd). |

| Ring pKa | ~8.3 | ~9.0 | Thiomorpholine N is more available for protonation. |

| LogP (Lipophilicity) | Low (Hydrophilic) | High (Lipophilic) | S-analogs cross blood-brain barrier (BBB) more easily. |

| H-Bonding | Strong Acceptor | Weak Acceptor | S-analogs rely on van der Waals/hydrophobic interactions. |

| Metabolic Fate | Ring opening (rare) | S-Oxidation (common) | S-analogs have a predictable metabolic "soft spot." |

Biological Implications & Mechanism of Action

When this compound derivatives (specifically hydrazones) bind to biological targets (e.g., bacterial DNA gyrase or viral proteases), the sulfur atom plays a specific role:

-

Lipophilic Anchoring: The thiomorpholine ring acts as a hydrophobic anchor. In crystal structures of enzyme-inhibitor complexes, this ring often sits in hydrophobic pockets (e.g., Valine/Leucine rich regions) where a morpholine ring would be energetically penalized due to desolvation costs.

-

Electronic Buffering: The thiomorpholine ring donates electron density to the hydrazone linker more effectively than morpholine. This increases the electron density at the azomethine nitrogen (-N=CH-), enhancing its ability to coordinate with active site metals (e.g., Zn2+ in metalloproteases).

Pathway Visualization: Biological Interaction

Figure 2: The Pharmacokinetic lifecycle of the scaffold. Note how the sulfur facilitates entry (Membrane) but also dictates clearance (Metabolism).

References

-

Synthesis and Biological Evaluation of Thiomorpholine Derivatives. Source:Medicinal Chemistry Research (2014). Context: Establishes the baseline synthesis of thiocarbohydrazide derivatives and their antiviral potential. Link:

-

This compound Structure and Properties. Source:PubChem Compound Summary. Context: Authoritative source for physicochemical data (MW, LogP, H-bond count). Link:[2]

-

Oxidation of Thiomorpholine Ring: Metabolic Pathways. Source:PubMed / Mycobacterium aurum studies. Context: Details the P450-mediated oxidation of thiomorpholine to sulfoxide, validating the "Metabolic Switch" concept. Link:

-

Crystal Structure and Conformational Analysis. Source:MDPI / Crystals. Context: Provides X-ray diffraction data confirming the chair conformation and the axial/equatorial positioning of substituents in thiomorpholine derivatives. Link:

-

Morpholine vs. Thiomorpholine: A Privileged Scaffold Review. Source:Journal of Chemical Reviews.[3] Context: A comprehensive comparison of the bioactivity profiles of O- vs S-containing rings in drug discovery. Link:

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of Thiomorpholine-4-carbohydrazide

Abstract & Scope

Thiomorpholine-4-carbohydrazide (CAS: 1005420-44-9) is a critical heterocyclic building block used in the synthesis of 1,2,4-triazoles, semicarbazones, and urea-based antimicrobial agents.[1][2] Its synthesis presents a classic challenge in organic chemistry: installing a hydrazine moiety onto a secondary amine without inducing symmetrical urea formation (dimerization).

This guide presents a high-fidelity synthesis protocol utilizing the Phenyl Chloroformate activation strategy. Unlike phosgene-based routes (high hazard) or carbonyldiimidazole (CDI) routes (moisture sensitivity/variable yields), the phenyl carbamate route offers stoichiometric control, easy purification, and high safety margins.

Retrosynthetic Analysis & Strategy

To synthesize this compound (3 ), we must introduce a carbonyl bridge between thiomorpholine (1 ) and hydrazine. Direct reaction with urea is inefficient. Therefore, we utilize an activated carbamate intermediate (2 ).

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the activation of thiomorpholine followed by nucleophilic acyl substitution with hydrazine.

Figure 1: Two-step synthesis via phenyl carbamate activation. Step 1 forms the stable active ester; Step 2 displaces the phenoxide leaving group with hydrazine.

Experimental Protocol: Phenyl Chloroformate Route

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Thiomorpholine | 103.19 | 1.0 | Nucleophile (SM) |

| Phenyl Chloroformate | 156.57 | 1.1 | Carbonyl Source |

| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium (Step 1) |

| Hydrazine Hydrate (80%) | 50.06 | 3.0 - 5.0 | Nucleophile (Step 2) |

| Ethanol (Abs.) | - | Solvent | Reaction Medium (Step 2) |

Step 1: Synthesis of Phenyl thiomorpholine-4-carboxylate

Rationale: Phenyl chloroformate is preferred over ethyl chloroformate because the phenoxide ion is a superior leaving group (

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

-

Solvation: Charge the flask with Thiomorpholine (10.0 mmol) and Triethylamine (12.0 mmol) in anhydrous DCM (50 mL) .

-

Cooling: Submerge the flask in an ice/salt bath to maintain the internal temperature at 0–5 °C .

-

Critical Control Point: Exothermic reaction. Failure to cool may lead to double-acylation or decomposition.

-

-

Addition: Dissolve Phenyl Chloroformate (11.0 mmol) in DCM (10 mL) and add dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The carbamate usually appears as a distinct spot (

). -

Workup:

-

Wash the organic layer with water (

mL) to remove TEA·HCl salts.[3][4] -

Wash with 0.5 M HCl (

mL) to remove unreacted amine. -

Dry over anhydrous

, filter, and concentrate in vacuo. -

Result: The intermediate (Phenyl thiomorpholine-4-carboxylate) is typically a white or off-white solid. It can often be used directly without recrystallization.

-

Step 2: Hydrazinolysis to Target

Rationale: A large excess of hydrazine is mandatory. If stoichiometric hydrazine is used, the highly nucleophilic product amine (

-

Setup: Place the crude phenyl carbamate (from Step 1) in a 100 mL RBF equipped with a reflux condenser.

-

Solvation: Dissolve in Ethanol (30 mL) .

-

Addition: Add Hydrazine Hydrate (excess, 3.0–5.0 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Visual Cue: The solution often turns clear, then may precipitate the product upon cooling.

-

-

Monitoring: Check TLC. The starting carbamate spot should disappear. The product will stay at the baseline or have very low

in Hexane:EtOAc systems (requires MeOH:DCM 1:9 to elute).

Purification Workflow (Graphviz Visualization)

Figure 2: Purification strategy exploiting solubility differences. Phenol (byproduct) is removed via ether wash.

Characterization & Quality Control

Since specific spectral data for this exact intermediate is often proprietary or embedded in patent literature, the following are the expected diagnostic signals based on structural analogs.

Proton NMR ( NMR, 400 MHz, )

-

8.0–8.5 ppm (s, 1H):

-

4.0–4.5 ppm (s, 2H):

-

3.5–3.7 ppm (m, 4H):

-

2.5–2.7 ppm (m, 4H):

-

Note: If phenyl carbamate remains, you will see aromatic multiplets at 7.1–7.4 ppm. These must be absent in the pure product.

-

Infrared Spectroscopy (IR)[2][5][6]

-

3300–3200

: N-H stretching (Primary and Secondary amines). -

1640–1660

: C=O stretching (Semicarbazide carbonyl, typically lower than esters due to resonance).

Safety & Hazard Assessment (E-E-A-T)

This protocol involves hazardous materials. Adherence to safety standards is non-negotiable.

-

Hydrazine Hydrate:

-

Hazard: Known carcinogen, highly toxic, corrosive, and skin sensitizer.

-

Control: Use only in a functioning fume hood. Double-glove (Nitrile). Quench excess hydrazine with dilute bleach (sodium hypochlorite) slowly in a dedicated waste container before disposal.

-

-

Phenyl Chloroformate:

-

Hazard: Lachrymator, toxic by inhalation, reacts with water to form HCl and Phenol.

-

Control: Keep dry. Store in a fridge. Open only in a hood.

-

-

Thiomorpholine:

-

Hazard: Stench. While less volatile than lower amines, it has a disagreeable sulfur odor.

-

Control: Bleach cleans glassware effectively by oxidizing the sulfur.

-

References

-

General Carbamate Synthesis: BenchChem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from .

-

Thiomorpholine Reactivity: PubChem. Thiomorpholine Compound Summary. National Library of Medicine. Retrieved from .

- Semicarbazide Synthesis Logic: Pittelkow, M., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002.

-

Analogous Synthesis (Benzohydrazides): Kardile, D.P., et al. "Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives."[5] International Journal of Applied Biology and Pharmaceutical Technology, 2010. Retrieved from .

-

CDI Alternative Route: 1,1'-Carbonyldiimidazole in Peptide and Urea Synthesis. Thieme Connect. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

Optimizing Reaction Conditions for the Preparation of Thiomorpholine-4-carbohydrazide: An Application Note and Protocol

Introduction

Thiomorpholine-4-carbohydrazide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[1] The inherent structural features of the thiomorpholine ring and the reactive carbohydrazide moiety make it an attractive scaffold for the synthesis of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimized synthesis of this compound. It delves into the underlying reaction mechanism, offers a detailed step-by-step protocol, and presents a systematic approach to optimizing reaction conditions to achieve high yield and purity.

Reaction Mechanism and Rationale

The synthesis of this compound is typically achieved through a two-step process, analogous to the preparation of other N-substituted carbohydrazides.[2][3][4] The general synthetic strategy involves:

-

Esterification: Reaction of thiomorpholine with an appropriate haloacetyl halide (e.g., ethyl chloroacetate) to form the corresponding ester intermediate, ethyl 2-(thiomorpholin-4-yl)acetate.

-

Hydrazinolysis: Subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final product, this compound.

The mechanism for the hydrazinolysis step involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol in this case) to form the stable carbohydrazide.

Caption: General two-step synthesis of this compound.

Optimizing Reaction Conditions

The yield and purity of this compound are highly dependent on several key reaction parameters. A systematic optimization of these conditions is crucial for an efficient and reproducible synthesis.

Key Parameters for Optimization:

-

Molar Ratio of Reactants: The stoichiometry of the ester intermediate and hydrazine hydrate is a critical factor. An excess of hydrazine hydrate is often employed to drive the reaction to completion and maximize the yield.[5]

-

Solvent: The choice of solvent can significantly influence the reaction rate and solubility of reactants and products. Alcohols, such as ethanol or methanol, are commonly used for hydrazinolysis reactions.[2][3][4]

-

Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. However, excessively high temperatures can lead to the formation of byproducts.[5]

-

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for complete conversion.

-

Purity of Reagents: The use of high-purity starting materials and anhydrous solvents is recommended to minimize side reactions and simplify purification.[5]

Data on Optimization Parameters:

The following table summarizes the recommended ranges for key reaction parameters based on analogous syntheses of carbohydrazide derivatives.

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Ester:Hydrazine) | 1:1 to 1:5 | An excess of hydrazine drives the equilibrium towards product formation.[5] |

| Solvent | Ethanol, Methanol | Good solubility for reactants and facilitates product precipitation upon cooling.[2][3][4] |

| Temperature | 60-80 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate.[5] |

| Reaction Time | 4-12 hours | Should be monitored by TLC to ensure complete consumption of the starting ester. |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

-

Thiomorpholine

-

Ethyl chloroacetate

-

Triethylamine

-

Hydrazine hydrate (80-100%)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

TLC plates (silica gel)

Step 1: Synthesis of Ethyl 2-(thiomorpholin-4-yl)acetate

-

To a solution of thiomorpholine (0.1 mol) and triethylamine (0.12 mol) in a suitable solvent like benzene or acetonitrile (100 mL) in a round-bottom flask, add ethyl chloroacetate (0.1 mol) dropwise with stirring.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(thiomorpholin-4-yl)acetate.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2-(thiomorpholin-4-yl)acetate (0.05 mol) in absolute ethanol (100 mL) in a round-bottom flask.

-

Add hydrazine hydrate (0.15 mol, 3 equivalents) to the solution.

-

Reflux the reaction mixture for 8-10 hours.[2][3] The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified product in a vacuum oven.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

-

Melting Point: A sharp melting point indicates a high degree of purity.

-

FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-N stretching.[6]

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the different protons in the molecule. Expect to see signals corresponding to the protons of the thiomorpholine ring and the -NH and -NH₂ groups of the hydrazide moiety.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule, with a characteristic signal for the carbonyl carbon.

-

Mass Spectrometry: Mass spectrometry will determine the molecular weight of the compound, confirming the formation of the desired product.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase reaction time, increase the molar excess of hydrazine hydrate, ensure anhydrous conditions.[5] |

| Loss of product during workup | Minimize the amount of solvent used for washing the product. | |

| Impure Product | Presence of unreacted starting materials | Optimize reaction time using TLC. Recrystallize the product from a suitable solvent like ethanol.[5] |

| Formation of side products | Ensure the reaction temperature is not too high. Use high-purity reagents. |

Conclusion

This application note provides a robust and optimized protocol for the synthesis of this compound. By carefully controlling the reaction parameters as outlined, researchers can achieve high yields of the pure compound. The detailed characterization methods will ensure the identity and quality of the final product, facilitating its use in further research and development activities.

References

- Al-Masoudi, N. A., et al. (Year). Journal Name, Volume(Issue), pages. [Link not available]

-

Gangarapu, K., et al. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 23(4), 1599-1610. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

MDPI. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(25), 8963. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

- Google Patents. (2016).

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

-

MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1361. [Link]

-

Molbase. (2024). Heterocyclic Building Blocks-Thiomorpholine. [Link]

-

MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(16), 1-18. [Link]

-

JournalAgent. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. "Synthesis and Characterization of Some New Morpholine Derivatives" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Characterization of Schiff Bases Derived from Thiomorpholine-4-carbohydrazide

Executive Summary & Strategic Rationale

This application note details the optimized synthetic pathway for generating Schiff bases (azomethines) tethered to a thiomorpholine-4-carbohydrazide core.

Scientific Significance:

The thiomorpholine moiety is a privileged pharmacophore in medicinal chemistry, exhibiting enhanced lipophilicity compared to its morpholine analog due to the sulfur atom. When linked via a carbohydrazide bridge to aromatic aldehydes, the resulting Schiff bases form a "bi-active" scaffold. The azomethine linkage (–N=CH–) acts as a critical spacer that can modulate binding affinity to biological targets, including bacterial DNA gyrase and fungal sterol 14

Scope of Protocol: This guide covers the three-phase synthesis:

-

Carbamoylation: Conversion of thiomorpholine to ethyl thiomorpholine-4-carboxylate.

-

Hydrazinolysis: Formation of the key precursor, this compound.

-

Condensation: Synthesis of the final Schiff base library.

Chemical Pathway Visualization

The following workflow illustrates the step-by-step transformation and the critical reaction conditions required for high-purity isolation.

Figure 1: Synthetic workflow for this compound Schiff bases. The pathway utilizes a carbamate intermediate to safely introduce the hydrazine moiety.

Experimental Protocols

Phase 1: Synthesis of the Precursor (this compound)

This phase requires strict temperature control to prevent bis-acylation or decomposition.

Reagents:

-

Thiomorpholine (98%)[1]

-

Anhydrous Potassium Carbonate (

)[4] -

Hydrazine Hydrate (99%)

-

Solvents: Benzene (or Toluene for safer alternative), Ethanol.

Step 1.1: Formation of Ethyl thiomorpholine-4-carboxylate

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a dropping funnel, thermometer, and magnetic stirrer.

-

Dissolution: Dissolve thiomorpholine (0.1 mol) in dry benzene/toluene (50 mL). Add anhydrous

(0.15 mol) to the solution.[4] -

Cooling: Place the flask in an ice bath and cool to 0–5°C.

-

Addition: Add Ethyl chloroformate (0.12 mol) dropwise over 45 minutes.

-

Critical Control Point: Maintain internal temperature below 10°C. The reaction is exothermic; rapid addition leads to side products.

-

-

Reflux: After addition, remove the ice bath and reflux the mixture for 6–8 hours.

-

Work-up: Filter the hot solution to remove inorganic salts (

, residual Carbonate). Evaporate the solvent under reduced pressure to obtain the ester intermediate (Ethyl thiomorpholine-4-carboxylate) as an oil or low-melting solid.

Step 1.2: Hydrazinolysis to Carbohydrazide

-

Mixing: Dissolve the ester from Step 1.1 (0.1 mol) in absolute ethanol (50 mL).

-

Hydrazine Addition: Add Hydrazine hydrate (0.2 mol) slowly.

-

Expert Insight: Use a 2:1 molar excess of hydrazine. This drives the equilibrium forward and prevents the formation of the symmetrical bis-urea derivative (Thiomorpholine-CO-NH-NH-CO-Thiomorpholine).

-

-

Reflux: Reflux the mixture for 10–12 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

-

Isolation: Cool the reaction mixture in a refrigerator overnight. The product, This compound , will crystallize.[4]

-

Purification: Filter the crystals and recrystallize from ethanol.

-

Expected Yield: 65–75%[5]

-

Melting Point: ~140–145°C (Verify against standard).

-

Phase 2: Synthesis of Schiff Bases (Condensation)[6]

Reagents:

-

This compound (Synthesized in Phase 1)

-

Substituted Aromatic Aldehydes (e.g., 4-Chlorobenzaldehyde, 4-Nitrobenzaldehyde)

-

Glacial Acetic Acid (Catalyst)

-

Absolute Ethanol[6]

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of absolute ethanol.

-

Aldehyde Addition: Add the equimolar amount (0.01 mol) of the selected aromatic aldehyde.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Mechanistic Note: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amino group of the hydrazide.

-

-

Reflux: Reflux the reaction mixture for 4–6 hours.

-

Self-Validation: The solution often changes color (yellow/orange) as the conjugation system extends upon Schiff base formation.

-

-

Isolation: Pour the reaction mixture into crushed ice or cool slowly to room temperature. The Schiff base precipitates as a solid.

-

Purification: Filter, wash with cold water/ethanol mixture, and recrystallize from hot ethanol or DMF/Ethanol mixture.

Characterization & Validation

To ensure the trustworthiness of the synthesis, the following spectral data must be verified. The absence of the

Table 1: Key Spectral Validation Markers

| Functional Group | Technique | Expected Signal | Interpretation |

| Amide (C=O) | FT-IR | 1640–1680 cm | Strong stretching vibration of the urea-like carbonyl. |

| Azomethine (CH=N) | FT-IR | 1590–1620 cm | Characteristic band confirming Schiff base formation. |

| NH (Amide) | FT-IR | 3100–3300 cm | Single band (secondary amine). Absence of double spike (primary amine |

| Azomethine Proton | Diagnostic singlet; downfield shift due to double bond anisotropy. | ||

| Amide Proton (-CONH) | Often broad; disappears upon | ||

| Thiomorpholine Ring | Multiplets corresponding to |

Troubleshooting & Expert Tips

-

Oily Products: If the Schiff base separates as an oil, triturating with petroleum ether or diethyl ether can induce crystallization. Alternatively, scratching the flask walls with a glass rod provides nucleation sites.

-

Low Yields: Ensure the ethanol is "Absolute" (anhydrous). Water produced during condensation can hydrolyze the Schiff base back to reactants. For difficult condensations, use a Dean-Stark trap with toluene to physically remove water.

-

Safety: Thiomorpholine has a distinct, unpleasant sulfur odor and is a skin irritant. All steps involving thiomorpholine and ethyl chloroformate must be performed in a fume hood.

References

-

Al-Masoudi, W. A., et al. (2016). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 13(2).

- Context: Provides the foundational protocol for converting morpholine-like heterocycles into carbohydrazides using ethyl chloroform

-

Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development.

- Context: Authoritative source on the handling and properties of the thiomorpholine core.

-

Hassan, S. A., et al. (2022).[1] "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive.[7]

- Context: Validates the spectral characterization (IR/NMR shifts) expected for heterocyclic carbohydrazide Schiff bases.

-

Organic Syntheses. "Ethyl Hydrazodicarboxylate and Ethyl Azodicarboxylate." Org.[3][8][9] Synth. Coll. Vol. 5, p.544.

- Context: Standard reference for the reaction between chloroform

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. ijsra.net [ijsra.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Microwave-Assisted Synthesis of Thiomorpholine Derivatives: Application Notes & Protocols

Strategic Rationale & Mechanism

The Thiomorpholine Scaffold in Drug Discovery

Thiomorpholine (1-thia-4-azacyclohexane) is a privileged heterocyclic scaffold and a bioisostere of morpholine and piperazine. Its inclusion in Active Pharmaceutical Ingredients (APIs) often modulates lipophilicity (

Key Therapeutic Examples:

-

Sutezolid: An oxazolidinone antibiotic for multidrug-resistant tuberculosis (MDR-TB), where the thiomorpholine moiety replaces the morpholine ring of Linezolid.[1][2]

Why Microwave (MW) Irradiation?

Conventional synthesis of thiomorpholine derivatives often requires prolonged reflux (12–48 hours) and toxic solvents (e.g., benzene, DMF). Microwave-assisted organic synthesis (MAOS) offers a kinetic advantage through dielectric heating .

-

Dipolar Polarization: Thiomorpholine precursors (amines, vinyl sulfones) and polar solvents (EtOH, H2O) align with the oscillating electric field. The molecular friction generates internal heat rapidly.

-

Arrhenius Acceleration: MW irradiation allows reaction vessels to exceed the boiling point of the solvent under pressure (superheating), significantly increasing the rate constant (

).

Critical Parameters & Instrumentation

To ensure reproducibility, the following parameters must be controlled. This guide assumes the use of a single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover, or Anton Paar Monowave).

| Parameter | Specification | Rationale |

| Vessel Type | 2–5 mL Borosilicate Glass (Pressure rated to 20-30 bar) | Thiomorpholine synthesis often involves volatile amines or sulfur-containing gases; high-pressure tolerance is non-negotiable. |

| Temperature Control | IR Sensor (External) + Fiber Optic (Internal) | IR sensors measure surface temp; fiber optics measure bulk temp. For exothermic Michael additions, internal monitoring prevents thermal runaway. |

| Stirring Rate | High (600–900 RPM) | MW heating can create "hot spots." Vigorous stirring ensures thermal homogeneity. |

| Power Mode | Dynamic (PID Control) | Set a temperature target, not a fixed power. The instrument should modulate wattage to maintain the setpoint. |

Application Note A: De Novo Ring Construction

Protocol: Synthesis of N-Substituted Thiomorpholine-1,1-Dioxides

This protocol utilizes a Double Aza-Michael Addition of a primary amine to divinyl sulfone. This is the most efficient route to the oxidized thiomorpholine core, avoiding the odor and toxicity of sulfide precursors.

Reaction Pathway:

Materials:

-

Substrate: Primary Amine (1.0 equiv) (e.g., Aniline, Benzylamine)

-

Reagent: Divinyl Sulfone (1.0–1.1 equiv) [DANGER: Vesicant/Lachrymator]

-

Solvent: Water or Ethanol (Green Chemistry compliant)

-

Catalyst: None required (Autocatalytic in water) or mild Lewis Acid (Indium trichloride) for deactivated amines.

Step-by-Step Procedure:

-

Preparation: In a fume hood, charge a 5 mL MW vial with the primary amine (1.0 mmol).

-

Addition: Add water (3 mL). While stirring, add divinyl sulfone (1.0 mmol) dropwise. Note: The reaction can be exothermic.

-

Sealing: Cap the vial with a Teflon-lined septum.

-

Irradiation:

-

Temp: 100°C

-

Time: 5–10 minutes

-

Pre-stir: 30 seconds

-

Absorption Level: High

-

-

Workup: Cool to room temperature (compressed air cooling).

-

If solid precipitates: Filter and wash with cold water/ethanol.

-

If liquid: Extract with EtOAc, dry over MgSO4, and concentrate.

-

-

Validation:

-

TLC: Disappearance of amine spot.

-

1H NMR: Look for the disappearance of vinyl protons (5.8–6.8 ppm) and appearance of thiomorpholine methylene triplets (~3.0–3.5 ppm).

-

Application Note B: Functionalization (N-Arylation)

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Functionalizing an existing thiomorpholine ring often fails under thermal conditions due to the potential coordination of sulfur to the metal catalyst. MW irradiation helps overcome the activation energy barrier for oxidative addition.

Materials:

-

Substrate: Thiomorpholine (1.2 equiv)

-

Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand: BINAP or Xantphos (2–4 mol%)

-

Base:

(1.5 equiv) -

Solvent: Toluene or Dioxane (Dry)

Step-by-Step Procedure:

-

Inerting: Purge the MW vial with Argon/Nitrogen.

-

Loading: Add Aryl halide, Catalyst, Ligand, and Base.

-

Solvation: Add solvent (3 mL) and Thiomorpholine.

-

Irradiation:

-

Temp: 110–130°C

-

Time: 10–15 minutes

-

Power: Dynamic (Max 200W)

-

-

Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd residues (critical for biological assays).

-

Purification: Filter through Celite and purify via flash chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct MW protocol based on the starting material and desired oxidation state.

Caption: Decision matrix for microwave-assisted synthesis of thiomorpholine scaffolds, correlating precursors to reaction conditions.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness," use these checkpoints to validate your experiment before and after the run.

The "Vessel Failure" Check

-

Symptom: Vessel venting or rupture during divinyl sulfone reaction.

-

Cause: Rapid exotherm combined with MW heating caused pressure spike >20 bar.

-

Solution: Use the "Power Overshoot" setting. Set the initial power to 0W, stir for 60s, then ramp to temperature over 2 minutes rather than "As Fast As Possible" (AFAP).

The "Sulfur Poisoning" Check (For Pd-Coupling)

-

Symptom: Low yield in N-arylation; starting material remains.

-

Cause: The sulfur atom in thiomorpholine coordinates to Palladium, deactivating the catalyst.

-

Solution:

-

Switch to Pd(OAc)2 / Xantphos system (high bite angle ligands protect the metal center).

-

Increase catalyst loading to 5 mol%.

-

Validation: If the reaction mixture turns black immediately (Pd black precipitation), the catalyst has decomposed. If it stays orange/red, the active species is stable.

-

Solvent Selection Table

Microwave efficiency depends on the loss tangent (

| Solvent | Use Case | Recommendation | |

| Ethanol | 0.941 (High) | Ring formation (Protocol A) | Excellent. Heats rapidly.[5] |

| Water | 0.123 (Medium) | Green synthesis | Good, but requires higher pressure limits. |

| Toluene | 0.040 (Low) | Pd-Coupling (Protocol B) | Poor. Must use a passive heating element (SiC vial) or add a "doping" agent (ionic liquid). |

| DMSO | 0.825 (High) | Difficult solubility | Excellent heater, but hard to remove during workup. |

References

-

Review of Scaffold Utility: Asirvatham, S., et al. (2021).[3][4][6] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Microwave Synthesis of Quinolines (Thiomorpholine derivatives): Rao, P. V., & Kailas, G. (2014).[7] Microwave Assisted Synthesis and Antibacterial Activities of Some (E)-1-Phenyl-3-(2-thiomorpholinoquinolin-3-yl) prop-2-en-1-ones. TSI Journals. [Link]

-

Continuous Flow/Photochemical Synthesis (Context for Ring Construction): Pieber, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic Process Research & Development. [Link]

-

Microwave Oxidation of Sulfides: Varma, R. S., & Saini, R. K. Microwave Thermolysis with Clayfen: Solvent-Free Oxidation of Sulfides to Sulfoxides. [Link][8]

-

Divinyl Sulfone Reactivity (Base Protocol Reference): Aksenov, A. V., et al. One-Pot Aryl 1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition. [Link][9]

Sources

- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. ajrconline.org [ajrconline.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

Troubleshooting & Optimization

Improving low yields in the synthesis of Thiomorpholine-4-carbohydrazide

Ticket Subject: Improving Low Yields & Purity in N-Aminocarbonyl Thiomorpholine Synthesis CAS: 17696-03-8 (Thiomorpholine-4-carbohydrazide) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hidden" Chemistry of Thiomorpholine

Welcome to the Advanced Synthesis Support Center. You are likely here because your yield is hovering below 40%, or your product is turning an alarming shade of yellow.

Synthesizing This compound presents a dichotomy: the nitrogen atom behaves like a standard secondary amine (similar to morpholine), but the sulfur atom introduces a "soft" nucleophile liability that is sensitive to oxidation and thermal degradation. Unlike morpholine, where you can aggressively reflux in air, thiomorpholine requires strict exclusion of oxygen and careful thermal management.

This guide moves beyond standard recipes to address the mechanistic bottlenecks causing your low yields.

Module 1: Route Selection & Critical Pathways

Before troubleshooting, verify which kinetic pathway you are attempting. The two primary routes have distinct failure modes.

Visualizing the Synthetic Logic

Figure 1: Comparative synthetic pathways. Route A (Carbamate) is kinetically stable but slow. Route B (Activated Carbonyl) is fast but prone to dimerization.

Module 2: The Carbamate Route (Standard Protocol)

The Problem: The conversion of the ethyl ester (carbamate) to the hydrazide is the rate-limiting step. Carbamates are electronically stable (resonance stabilization from the nitrogen lone pair), making them poor electrophiles for hydrazine attack.

Symptoms of Failure:

-

Recovered starting material (carbamate) after 24h reflux.

-

Yellow discoloration (Sulfur oxidation due to prolonged heating).

Optimized Protocol (High-Yield Variant)

-

Step 1: Carbamate Formation

-

Dissolve Thiomorpholine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (0°C).

-

Add Ethyl Chloroformate (1.1 eq) dropwise. Do not rush this; exotherms degrade the purity.

-

Wash with dilute HCl (remove unreacted amine) -> Brine -> Dry -> Evaporate.

-

Checkpoint: You should have a clear/pale oil. If dark, distill it before Step 2.

-

-

Step 2: Hydrazinolysis (The Fix)

-

Standard (Fail): Refluxing in Ethanol. Reason: Boiling point (78°C) is too low to overcome the activation energy of the carbamate.

-

Optimized: Use n-Butanol (117°C) or run Neat .

-

Mix Carbamate (1.0 eq) with Hydrazine Hydrate (5.0 - 8.0 eq).

-

Reflux at 100–110°C under Nitrogen/Argon for 6–12 hours.

-

Concentrate in vacuo. Crystallize from Ethanol/Ether.

-

Troubleshooting Guide: Carbamate Route

| Observation | Diagnosis | Corrective Action |

| Reaction stalls at 50% conversion | Ethanol reflux temperature is too low. | Switch solvent to n-Butanol or Dioxane . Increase temp to 105°C. |

| Product is yellow/orange | Sulfur oxidation (Sulfoxide formation). | Degas solvents prior to use.[1] Run strictly under N2. Add 1% EDTA to hydrazine to chelate metal ions that catalyze oxidation. |

| Low yield after workup | Product is water-soluble (amphiphilic). | Do not do an aqueous workup. Evaporate hydrazine/solvent completely. Triturate residue with cold Et2O or CHCl3 to precipitate the product. |

Module 3: The Activated Carbonyl Route (Phosgene/CDI)

The Problem: This route is aggressive. The activated intermediate (carbamoyl chloride or imidazolide) is highly reactive. If hydrazine is not present in large excess, the intermediate reacts with the product itself or the starting amine to form the Urea Dimer .

Symptoms of Failure:

-

Formation of a white, high-melting insoluble solid (The Urea).

-

Violent exotherms.

Optimized Protocol (CDI Variant - Safer than Phosgene)

-

Activation:

-

Hydrazine Quench (Critical Step):

-

Inverse Addition is Mandatory: Add the active intermediate solution dropwise INTO a cold solution of excess Hydrazine Hydrate (5.0 eq) in THF.

-

Why? This ensures hydrazine is always in vast excess, preventing the product from competing for the electrophile.

-

Troubleshooting Guide: Activated Route

| Observation | Diagnosis | Corrective Action |

| White precipitate forms immediately | Urea formation (Dimerization). | Reverse the addition order. Drop the substrate into the hydrazine. Increase hydrazine equivalents to 10x. |

| Gummy residue | Imidazole contamination. | The byproduct (imidazole) is hard to remove. Wash the crude solid with minimal cold water (imidazole is soluble; product is less soluble) or recrystallize from EtOH. |

| Low Yield | Hydrolysis of intermediate. | Ensure THF is anhydrous . CDI hydrolyzes instantly with moisture. |

Module 4: Purification & Characterization

The physical properties of this compound often confuse researchers relying on standard extraction protocols.

Solubility Profile

-

Water: Soluble (Warning: Hard to extract back out).

-

Ethanol: Soluble (Hot), Sparingly soluble (Cold) -> Ideal for recrystallization.

-

Ether/Hexane: Insoluble -> Ideal for precipitation/washing.

-

Chloroform/DCM: Moderately soluble.

The "Sulfur Watch" (Impurity Analysis)

Use TLC (MeOH:DCM 1:9) or LC-MS to check for oxidation.

-

Target (S): ~161 Da (M+H).

-

Sulfoxide (S=O): +16 mass units (~177 Da).

-

Sulfone (O=S=O): +32 mass units (~193 Da).

If Sulfoxides are present: You cannot easily separate them chemically. You must prevent them.

-

Sparge all solvents with Argon for 15 mins.

-

Avoid metal spatulas if possible (trace metals catalyze S-oxidation).

-

Store the final product under inert gas in the fridge.

Summary Checklist for Success

References

-

Thiomorpholine Synthesis & Properties

-

Carbohydrazide Synthesis from Morpholine Analogs

-

Al-Masoudi, N. A., et al. (2011). "Synthesis and Characterization of Some New Morpholine Derivatives." Baghdad Science Journal, 8(1). Link

- Note: Describes the ethyl chloroacetate/chloroform

-

- General Hydrazinolysis of Carbamates: Smith, P. A. S. (1946). "The Preparation of Hydrazides." Organic Reactions, 3, 337-449. Note: The foundational text explaining why carbamates require forcing conditions compared to esters.

-

Thiomorpholine Derivative Bioactivity & Scaffolds

-

Structural Characterization of Thiomorpholine Precursors

-

Willer, R. L., et al. (2024). "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine." Molbank, 2024(1), M1795. Link

- Note: Discusses the conformational analysis and stability of N-substituted thiomorpholines.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. jchemrev.com [jchemrev.com]

- 5. thiomorpholine.com [thiomorpholine.com]

- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiomorpholine - Wikipedia [en.wikipedia.org]

Troubleshooting cyclization side-reactions in thiomorpholine chemistry

Technical Support Center: Thiomorpholine Synthesis

A Senior Application Scientist's Guide to Troubleshooting Cyclization Side-Reactions

Welcome to the technical support resource for thiomorpholine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of the thiomorpholine scaffold. As a privileged structure in medicinal chemistry, its efficient synthesis is paramount.[1][2] However, the formation of the six-membered ring is often plagued by competing side-reactions.

This document moves beyond simple protocols to provide in-depth, mechanistic explanations for common experimental pitfalls. We will explore the causality behind side-product formation and offer field-proven strategies to optimize your reaction, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Part 1: Identification and Characterization of Side-Products

Q1: My thiomorpholine synthesis has a low yield and multiple spots on TLC/LC-MS. What are the likely side-products?

A1: Low yields and complex reaction mixtures are common challenges. The identity of the byproducts is highly dependent on your specific synthetic route. However, several classes of side-products are frequently observed:

-

Intermolecular Reaction Products: Instead of a single molecule cyclizing on itself, two or more precursor molecules can react, leading to linear dimers, trimers, or even polymers. This is especially common in concentrated solutions.

-

Aziridinium Intermediates: When using precursors like bis(2-chloroethyl)amine ("nitrogen mustards"), an intramolecular cyclization can first form a highly reactive aziridinium ion. This electrophilic intermediate can be attacked by various nucleophiles (including another precursor molecule), leading to piperazine derivatives or other rearranged products.

-

Incomplete Cyclization: The linear, uncyclized precursor may remain. For instance, in syntheses starting from cysteamine and a two-carbon electrophile, the intermediate S-(2-aminoethyl) derivative might be a major component if the final ring-closing step is inefficient.[3][4]

-

Oxidation Byproducts: If oxidizing conditions are present, or if the sulfur atom is activated, you may see formation of the corresponding thiomorpholine-1-oxide (sulfoxide) or thiomorpholine-1,1-dioxide (sulfone).[5]

-

Protecting Group-Related Impurities: In routes that use N-protection (e.g., N-Boc), byproducts can arise from incomplete deprotection or side-reactions involving the protecting group itself.[5][6]

Q2: How can I definitively characterize these unexpected byproducts?

A2: A multi-technique analytical approach is essential for unambiguous structure elucidation.

-

Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular weight of the impurities.[5]

-

An ion with a mass double that of your expected product (or M*2 - H₂S, etc.) strongly suggests a dimer.

-

An ion corresponding to your linear precursor confirms incomplete cyclization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Compare the integration of key signals. For example, in the desired thiomorpholine, you typically expect two distinct triplets for the -SCH₂- and -NCH₂- protons. The disappearance of a thiol (-SH) or halide (-CH₂-X) proton signal from the starting material is a key indicator of reaction progress.

-

¹³C NMR: The chemical shifts of the carbons adjacent to the sulfur and nitrogen atoms are highly diagnostic. Carbons next to a sulfone group (-SO₂) will be significantly downfield compared to those in the parent thiomorpholine.[5]

-

-

Infrared (IR) Spectroscopy: Look for the disappearance of key functional group stretches from your starting materials, such as the S-H stretch (around 2550 cm⁻¹) of a thiol.

The table below summarizes the expected analytical signatures for common byproducts.

| Side-Product Class | Expected Mass (ESI-MS) | Key ¹H NMR Features |